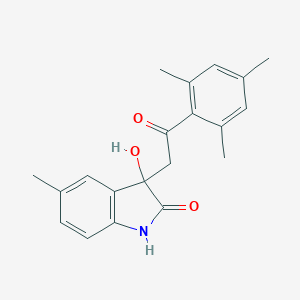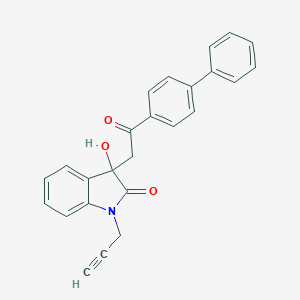
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one, commonly known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in the regulation of cellular processes such as metabolism, gene expression, and cell growth. H-89 has been extensively studied for its role in inhibiting PKA and its potential applications in scientific research.
作用機序
H-89 acts as a competitive inhibitor of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one by binding to the ATP-binding site of the enzyme. This prevents the enzyme from binding to ATP and phosphorylating its substrates. H-89 has been shown to be highly selective for 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one, with little or no effect on other kinases.
Biochemical and Physiological Effects:
The inhibition of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one by H-89 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, H-89 has been shown to inhibit cell proliferation and induce apoptosis. In neurons, H-89 has been shown to modulate synaptic plasticity and learning and memory. In cardiac cells, H-89 has been shown to regulate ion channel activity and contractility.
実験室実験の利点と制限
One of the main advantages of using H-89 in lab experiments is its high selectivity for 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one. This allows researchers to specifically target the enzyme and study its role in various cellular processes. However, one limitation of using H-89 is its potential off-target effects on other kinases. It is important for researchers to carefully control for these effects and to use appropriate controls in their experiments.
将来の方向性
There are a number of potential future directions for research involving H-89. One area of interest is the development of more potent and selective 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one inhibitors. Another area is the study of the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in various disease states, including cancer, neurological disorders, and cardiovascular disease. Additionally, there is potential for the use of H-89 in drug discovery and development, as 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one has been identified as a potential target for a number of therapeutic agents.
合成法
H-89 can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with methylamine to form 2-(2-bromo-phenyl)-N-methyl-acetamide. This compound is then reacted with ethyl acetoacetate and sodium ethoxide to form the indole derivative, which is then hydrolyzed and oxidized to form H-89.
科学的研究の応用
H-89 has been widely used in scientific research to study the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in various cellular processes. It has been shown to inhibit 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one activity in a dose-dependent manner and to block the phosphorylation of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one substrates. H-89 has been used to study the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in cancer cell proliferation, neuronal signaling, and cardiac function.
特性
製品名 |
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-12-7-9-13(10-8-12)16(20)11-18(22)14-5-3-4-6-15(14)19(2)17(18)21/h3-10,22H,11H2,1-2H3 |
InChIキー |
IOJSSXUBYGMBES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-benzyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214676.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)

![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)